(5-Bromofuran-2-yl)methanethiol
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Overview
Description
(5-Bromofuran-2-yl)methanethiol is an organic compound with the molecular formula C(_5)H(_5)BrOS and a molecular weight of 193.06 g/mol . It is a derivative of furan, substituted with a bromine atom at the 5-position and a thiol group at the methylene position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromofuran-2-carboxylic acid with a reducing agent to form the corresponding alcohol, which is then converted to the thiol using thiourea and hydrochloric acid . The intermediate isothiouronium salt is hydrolyzed to yield the desired thiol compound .
Industrial Production Methods
Industrial production methods for (5-Bromofuran-2-yl)methanethiol are not well-documented, likely due to its primary use in research settings. large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium tert-butoxide.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Furan derivatives without the bromine atom.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromofuran-2-yl)methanethiol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)methanethiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form strong bonds with metal ions and can act as nucleophiles in various biochemical reactions. This compound may inhibit enzymes by binding to active site residues or metal cofactors, disrupting normal enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
(5-Bromofuran-2-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(5-Bromofuran-2-yl)methanamine: Contains an amine group instead of a thiol group.
Uniqueness
(5-Bromofuran-2-yl)methanethiol is unique due to its thiol group, which imparts distinct reactivity and binding properties compared to its alcohol and amine analogs. This makes it particularly useful in applications requiring strong nucleophiles or metal-binding agents .
Properties
Molecular Formula |
C5H5BrOS |
---|---|
Molecular Weight |
193.06 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)methanethiol |
InChI |
InChI=1S/C5H5BrOS/c6-5-2-1-4(3-8)7-5/h1-2,8H,3H2 |
InChI Key |
HACSUYFCNWUJMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)CS |
Origin of Product |
United States |
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